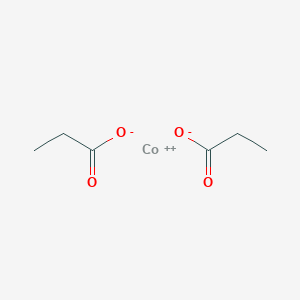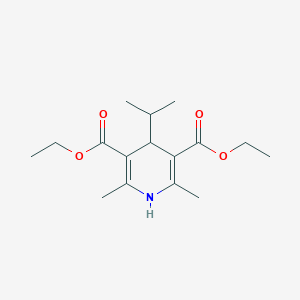
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester, also known as PID, is a chemical compound that has been widely studied for its potential applications in various scientific fields. PID is a colorless liquid that is soluble in most organic solvents and has a boiling point of 215°C.
作用机制
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester may have anti-inflammatory and anti-cancer effects.
生化和生理效应
Studies have shown that 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been shown to have anti-cancer effects in vitro and in vivo, with potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.
实验室实验的优点和局限性
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has several advantages for lab experiments, including its high purity, good solubility in organic solvents, and low toxicity. However, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has some limitations, including its high cost and limited availability in some regions. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester also has limited stability in aqueous solutions, which may limit its use in some experiments.
未来方向
There are several potential future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its derivatives, with improved yields and lower costs. Another area of interest is the development of new applications for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester in materials science, such as the synthesis of new MOFs with improved gas storage and separation properties. In medicinal chemistry, future research could focus on the development of new anti-inflammatory and anti-cancer agents based on the structure of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. Finally, further studies are needed to fully understand the mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its potential applications in various scientific fields.
合成方法
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be achieved through several methods, including the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and hydrochloric acid, followed by the addition of diethyl ether. Another method involves the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and acetic anhydride, followed by the addition of diethyl ether. Both methods yield high purity 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester with good yields.
科学研究应用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied extensively for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. In medicinal chemistry, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied for its potential as an anti-inflammatory and anti-cancer agent.
属性
CAS 编号 |
1539-32-8 |
|---|---|
产品名称 |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester |
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-20-15(18)13-10(5)17-11(6)14(12(13)9(3)4)16(19)21-8-2/h9,12,17H,7-8H2,1-6H3 |
InChI 键 |
WCAAIKAJAUMTSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



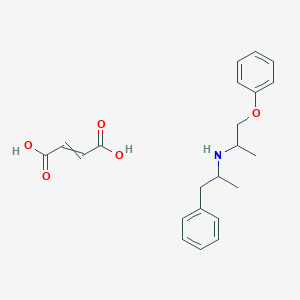
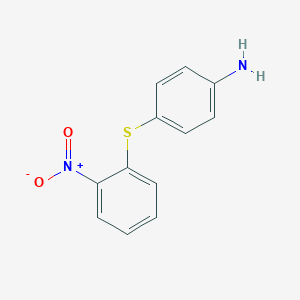
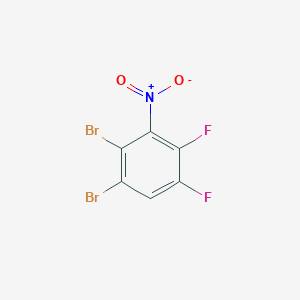
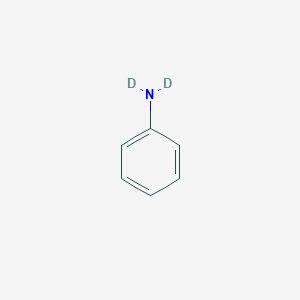
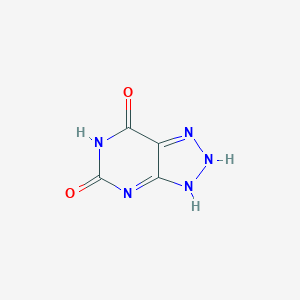
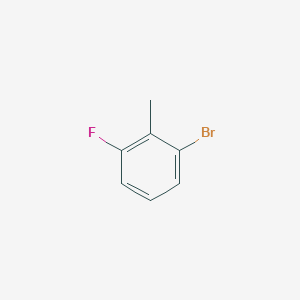
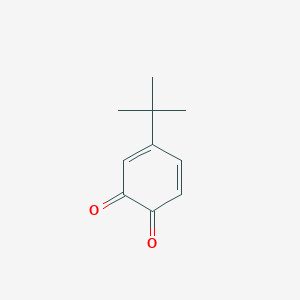
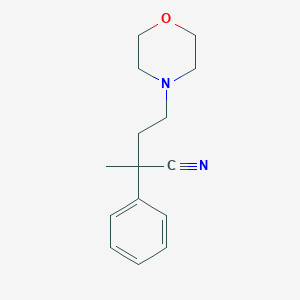

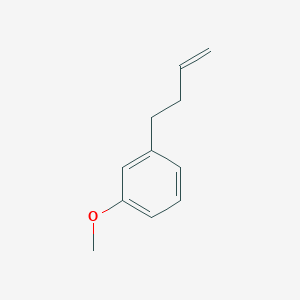


![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
